Cas no 2375268-99-6 (2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)

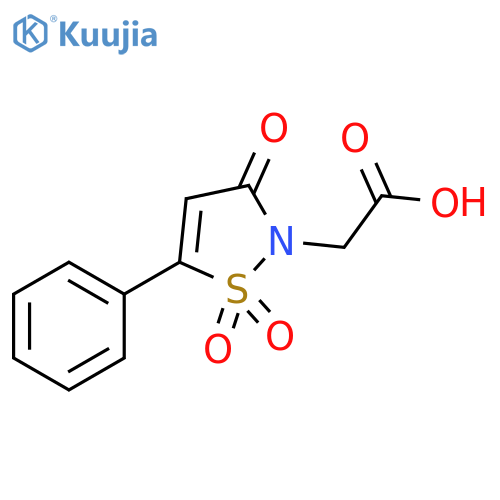

2375268-99-6 structure

商品名:2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid

CAS番号:2375268-99-6

MF:C11H9NO5S

メガワット:267.257861852646

MDL:MFCD32662494

CID:5249859

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Isothiazoleacetic acid, 3-oxo-5-phenyl-, 1,1-dioxide

- 2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid

-

- MDL: MFCD32662494

- インチ: 1S/C11H9NO5S/c13-10-6-9(8-4-2-1-3-5-8)18(16,17)12(10)7-11(14)15/h1-6H,7H2,(H,14,15)

- InChIKey: RSFMUSHDZLOUQJ-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C(C2=CC=CC=C2)=CC(=O)N1CC(O)=O

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202372-1.0g |

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid |

2375268-99-6 | 91% | 1.0g |

$0.0 | 2023-03-01 | |

| Enamine | EN300-202372-1g |

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid |

2375268-99-6 | 91% | 1g |

$0.0 | 2023-09-16 |

2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2375268-99-6 (2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量